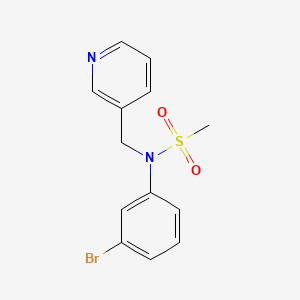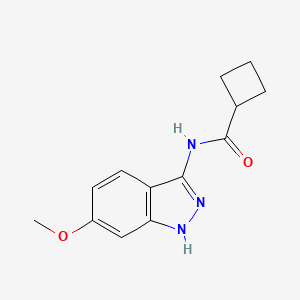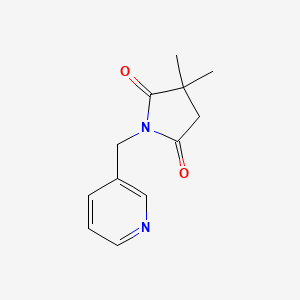
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer and inflammation. In
Mechanism of Action
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound can inhibit the activity of the enzyme MMP-9, which is involved in the growth and spread of cancer cells. This compound can also inhibit the activity of the protein NF-κB, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammation. This compound can also inhibit the growth and spread of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and mechanisms involved in the development of diseases. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a suitable candidate for drug development.
One limitation of using this compound in lab experiments is its limited availability and high cost. The synthesis method for this compound is complex and time-consuming, which can limit its use in large-scale experiments. Additionally, more research is needed to fully understand the safety and efficacy of this compound in treating various diseases.
Future Directions
There are several future directions for the research and development of N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. One direction is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, more research is needed to fully understand the safety and efficacy of this compound in treating various diseases.
Synthesis Methods
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product. This intermediate product is then reacted with methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues. Additionally, this compound has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-19(17,18)16(10-11-4-3-7-15-9-11)13-6-2-5-12(14)8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPABDWZOVNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CN=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)

![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)

![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
